Cas no 2767440-24-2 (PROTAC AR-V7 degrader-1)

PROTAC AR-V7 degrader-1 化学的及び物理的性質
名前と識別子
-
- PROTAC AR-V7 degrader-1
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-(5-{4-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenoxy}pentanamido)butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- CS-0374913
- Z8110384794
- MS-31451
- EN300-44825931
- HY-145479
- CHEMBL5184437
- 2767440-24-2
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
-
- インチ: 1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1
- InChIKey: GGBZAQUSRYNTSQ-ASCDMGAVSA-N
- SMILES: S1C=NC(C)=C1C1C=CC(=CC=1)[C@H](C)NC([C@@H]1C[C@H](CN1C([C@H](C(C)(C)C)NC(CCCCOC1C=CC(=CC=1)C1=CSC(=N1)N1CCOCC1)=O)=O)O)=O
計算された属性
- 精确分子量: 788.33897575g/mol
- 同位素质量: 788.33897575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 11
- 重原子数量: 55
- 回転可能化学結合数: 15
- 複雑さ: 1250
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 203Ų
- XLogP3: 5.8
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 13.97±0.40(Predicted)
PROTAC AR-V7 degrader-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-145479-10mM*1 mL in DMSO |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 10mM*1 mL in DMSO |
¥8250 | 2024-07-20 | |
MedChemExpress | HY-145479-10mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 10mg |
¥9500 | 2024-07-20 | |
Ambeed | A1601265-25mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 98% | 25mg |
$2218.0 | 2025-03-04 | |
Ambeed | A1601265-5mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 98% | 5mg |
$1050.0 | 2025-03-04 | |
Ambeed | A1601265-10mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 98% | 10mg |
$1848.0 | 2025-03-04 | |
1PlusChem | 1P029JK3-50mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 50mg |
$3470.00 | 2024-05-07 | |
MedChemExpress | HY-145479-1mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 1mg |
¥2360 | 2024-07-20 | |
MedChemExpress | HY-145479-10mM*1mLinDMSO |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 10mM*1mLinDMSO |
¥8250 | 2023-07-26 | |
MedChemExpress | HY-145479-5mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 5mg |
¥5900 | 2024-07-20 | |
1PlusChem | 1P029JK3-10mg |
PROTAC AR-V7 degrader-1 |
2767440-24-2 | 99.34% | 10mg |
$1124.00 | 2024-05-07 |
PROTAC AR-V7 degrader-1 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
PROTAC AR-V7 degrader-1に関する追加情報
PROTAC AR-V7 Degrader-1: A Breakthrough in Targeted Protein Degradation
The PROTAC AR-V7 Degrader-1 (CAS no. 2767440-24-2) represents a significant advancement in the field of targeted protein degradation, a revolutionary approach that goes beyond traditional small-molecule inhibitors. This compound is specifically designed to selectively degrade the androgen receptor variant (AR-V7), a clinically relevant protein implicated in castration-resistant prostate cancer (CRPC). The mechanism of action involves the novel E3 ligase-mediated protein degradation strategy, which has garnered considerable attention for its potential to overcome drug resistance and improve therapeutic outcomes.
Prostate cancer remains one of the most prevalent forms of cancer globally, with a subset of patients developing resistance to androgen deprivation therapy (ADT). The emergence of AR-V7, a truncated form of the androgen receptor that lacks the hormone-binding domain but retains transcriptional activity, poses a significant challenge in treatment. Current therapies often fail due to the ability of AR-V7 to bypass traditional androgen signaling pathways. The development of PROTAC AR-V7 Degrader-1 addresses this unmet need by employing the principles of proteolysis-targeting chimeras (PROTACs), a technology that enables the selective destruction of proteins deemed critical for disease progression.
The compound’s efficacy stems from its ability to form a ternary complex with AR-V7 and an E3 ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL). This complex facilitates the ubiquitination and subsequent proteasomal degradation of AR-V7, effectively reducing its levels in cancer cells. Unlike conventional inhibitors that merely block receptor activity, PROTAC AR-V7 Degrader-1 induces complete protein elimination, offering a more potent and durable therapeutic effect. Preliminary studies have demonstrated promising results in preclinical models, where the compound exhibited significant tumor regression and prolonged survival in AR-V7-positive prostate cancer xenografts.
Recent advancements in structural biology have provided deeper insights into the interactions between PROTACs and their target proteins. High-resolution crystal structures of the PROTAC AR-V7 Degrader-1-AR-V7-E3 ligase complex have revealed key binding pockets and allosteric sites that can be exploited to enhance drug potency and selectivity. These structural insights have guided medicinal chemists in optimizing the compound’s pharmacophore, leading to improved pharmacokinetic properties and reduced off-target effects. The integration of computational modeling and machine learning algorithms has further accelerated the design process, enabling rapid screening of novel degraders with tailored specificity.
The clinical development of PROTAC AR-V7 Degrader-1 is being pursued with great enthusiasm by pharmaceutical companies specializing in oncology. Phase I clinical trials have commenced to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced prostate cancer. Early data suggest that the compound is well-tolerated at targeted doses, with manageable side effects primarily related to its mechanism of action. The trials are designed to assess response rates, progression-free survival, and overall patient outcomes, providing critical evidence for regulatory approval and broader clinical adoption.
One of the most compelling aspects of PROTAC AR-V7 Degrader-1 is its potential to address multiple therapeutic challenges simultaneously. By targeting a key driver mutation responsible for treatment resistance, it offers a comprehensive solution for patients who have exhausted available treatment options. Additionally, the PROTAC technology platform is versatile enough to be adapted for other protein targets implicated in various cancers, including breast cancer, lung cancer, and hematological malignancies. This broad applicability underscores the transformative potential of targeted protein degradation as an emerging therapeutic modality.
The scientific community continues to explore innovative strategies to expand the utility of PROTACs beyond oncology. Researchers are investigating combinations of PROTAC AR-V7 Degrader-1 with existing chemotherapies or immunotherapies to synergistically enhance anti-cancer effects. Preclinical studies have shown that such combinations can lead to more robust tumor suppression by simultaneously targeting multiple pathways or degrading key regulatory proteins. These findings highlight the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in harnessing the full potential of targeted protein degradation therapies.
The future directions for PROTAC AR-V7 Degrader-1 include optimizing its formulation for clinical use, exploring novel E3 ligase partners to expand its target scope, and developing biomarkers to predict response outcomes. Advances in nanotechnology have also opened new avenues for delivering these degraders more efficiently, potentially overcoming issues related to poor solubility or tissue penetration. As our understanding of protein function and disease mechanisms evolves, compounds like PROTAC AR-V7 Degrader-1 will play an increasingly pivotal role in shaping next-generation treatments for some of humanity’s most challenging diseases.
2767440-24-2 (PROTAC AR-V7 degrader-1) Related Products
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1930-89-8(1-isocyano-4-methoxy-2-methylbenzene)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 1127247-34-0(NHS-M-DPEG)
- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
